molecular formula C14H20N4 B13857354 2-[4-(3-Aminopropyl)piperazin-1-yl]benzonitrile

2-[4-(3-Aminopropyl)piperazin-1-yl]benzonitrile

Cat. No.: B13857354
M. Wt: 244.34 g/mol
InChI Key: UVMIUADIUQEEKQ-UHFFFAOYSA-N
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Description

2-[4-(3-Aminopropyl)piperazin-1-yl]benzonitrile is a chemical compound that features a piperazine ring substituted with an aminopropyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Aminopropyl)piperazin-1-yl]benzonitrile typically involves the reaction of 4-(3-aminopropyl)piperazine with benzonitrile under specific conditions. One common method includes:

    Starting Materials: 4-(3-aminopropyl)piperazine and benzonitrile.

    Reaction Conditions: The reaction is often carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Aminopropyl)piperazin-1-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzonitrile moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the benzonitrile moiety.

    Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

2-[4-(3-Aminopropyl)piperazin-1-yl]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(3-Aminopropyl)piperazin-1-yl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Aminopropyl)-4-methylpiperazine
  • N-(3-(4-(3-(Diisobutylamino)propyl)piperazin-1-yl)propyl)-1H-benzo[d]imidazol-2-amine

Uniqueness

2-[4-(3-Aminopropyl)piperazin-1-yl]benzonitrile is unique due to its specific combination of a piperazine ring with an aminopropyl group and a benzonitrile moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

IUPAC Name

2-[4-(3-aminopropyl)piperazin-1-yl]benzonitrile

InChI

InChI=1S/C14H20N4/c15-6-3-7-17-8-10-18(11-9-17)14-5-2-1-4-13(14)12-16/h1-2,4-5H,3,6-11,15H2

InChI Key

UVMIUADIUQEEKQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN)C2=CC=CC=C2C#N

Origin of Product

United States

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